Product packaging for [2-(Acetylamino)phenyl](oxo)acetic acid(Cat. No.:CAS No. 32375-61-4)

[2-(Acetylamino)phenyl](oxo)acetic acid

Cat. No.: B1225000
CAS No.: 32375-61-4
M. Wt: 207.18 g/mol
InChI Key: PFDOFIAJRUIUIH-UHFFFAOYSA-N
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Description

Nomenclature and Classification within Organic and Natural Product Chemistry

The systematic naming of 2-(Acetylamino)phenylacetic acid follows the International Union of Pure and Applied Chemistry (IUPAC) conventions, which precisely describe its molecular structure. The name indicates a phenyl group substituted at position 2 with an acetylamino group (–NHCOCH₃). This phenyl ring is also attached to an oxoacetic acid moiety (–C(=O)COOH).

In the broader context of organic chemistry, this compound can be classified in several ways:

An anilide: The presence of the acetylamino group on the phenyl ring makes it a derivative of aniline (B41778), specifically an anilide. researchgate.netresearchgate.net Anilides are a significant class of compounds with a rich history in the development of synthetic dyes and pharmaceuticals. researchgate.netnih.gov

An anthranilic acid derivative: Anthranilic acid, or 2-aminobenzoic acid, is a key biosynthetic precursor and a versatile building block in chemical synthesis. wikipedia.orgijpsjournal.com While not a direct derivative in the sense of retaining the free amine, the subject compound shares the 2-substituted aminophenyl core structure. The study of anthranilic acid derivatives has led to the discovery of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. ijpsjournal.comnih.gov

An α-keto acid: The (oxo)acetic acid group is an α-keto acid, a class of compounds with important roles in metabolism and as versatile synthetic intermediates.

Table 1: Nomenclature and Classification of 2-(Acetylamino)phenylacetic acid

Attribute Description
IUPAC Name 2-(Acetylamino)phenylacetic acid
Synonyms N-Acetyl-2-(oxoacetyl)aniline
Parent Compound Anthranilic Acid, Aniline, Acetic Acid
Functional Groups Acetylamino, Phenyl, Oxo, Carboxylic Acid
Chemical Class Anilide, Anthranilic Acid Derivative, α-Keto Acid

Structural Features and Unique Chemical Motifs of 2-(Acetylamino)phenylacetic acid

The molecular architecture of 2-(Acetylamino)phenylacetic acid is characterized by the juxtaposition of several key functional groups on a benzene (B151609) ring. The ortho-relationship between the acetylamino group and the oxoacetic acid side chain is a defining feature. This spatial arrangement can lead to intramolecular interactions, such as hydrogen bonding, which may influence the compound's conformation and reactivity.

The unique chemical motifs present in the molecule include:

The N-acetylanthraniloyl moiety: This core structure is a feature in some biologically active molecules. The acetylation of the amino group of an anthranilic acid derivative can modulate its electronic properties and steric hindrance, thereby influencing its chemical behavior.

The α-keto acid side chain: This functional group is highly reactive and can participate in a variety of chemical transformations, including decarboxylation, condensation, and oxidation-reduction reactions. It is a key feature in the biological activity of some compounds.

Table 2: Key Structural and Chemical Properties

Property Details
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Key Functional Groups Amide, Ketone, Carboxylic Acid, Aromatic Ring
Structural Motifs N-acetylated aminophenyl group, α-keto acid

Overview of Research Significance within Chemical Synthesis and Biological Sciences

While direct research on 2-(Acetylamino)phenylacetic acid is limited, its structural relatives have garnered significant attention. Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. ijpsjournal.comnih.gov For instance, mefenamic acid, an anthranilic acid derivative, is a well-known non-steroidal anti-inflammatory drug (NSAID). taylorandfrancis.com

In chemical synthesis, compounds with similar structures serve as valuable intermediates. The reactivity of the α-keto acid and the potential for transformations of the acetylamino group make them versatile building blocks for the synthesis of more complex molecules, including heterocyclic compounds. For example, related phenylamino (B1219803) acetic acid derivatives have been used to synthesize hydrazides that were subsequently evaluated for their antibacterial and antifungal activities. asianpubs.orgasianpubs.org Furthermore, microwave-assisted synthesis has been employed to create derivatives of 2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide, which have shown selective inhibitory effects against certain fungi and bacteria. researchgate.net

The broader class of anthranilic acid derivatives has also been explored for its potential in inhibiting specific biological pathways, such as the far upstream element binding protein 1 (FUBP1) function, which is relevant in cancer research. nih.gov

Historical Development of Research on Related Anthranilic Acid Derivatives and Anilides

The study of anilides and anthranilic acid derivatives is deeply rooted in the history of organic chemistry. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo (B80030). mdpi.comwikipedia.org Its discovery and subsequent synthesis from coal tar paved the way for the synthetic dye industry in the mid-19th century, initiated by William Henry Perkin's synthesis of mauveine. nih.govmdpi.com

Anthranilic acid itself was first obtained by the degradation of indigo dye in the 1840s. wikipedia.org For a period, it was even considered a vitamin, referred to as vitamin L1, though it is now known to be non-essential for humans. wikipedia.org Industrially, it is produced from phthalic anhydride (B1165640). wikipedia.org

The research into derivatives of these parent compounds has been a continuous endeavor. In the early 20th century, the focus expanded from dyes to medicinal applications, leading to the development of sulfa drugs and other pharmaceuticals. researchgate.net Over the last few decades, research has intensified on creating libraries of anthranilic acid analogs to explore their potential as anticancer, antiviral, and anti-inflammatory agents, among other therapeutic uses. ijpsjournal.comnih.gov This historical progression underscores the enduring importance of the chemical scaffolds related to 2-(Acetylamino)phenylacetic acid in advancing both chemical science and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO4 B1225000 [2-(Acetylamino)phenyl](oxo)acetic acid CAS No. 32375-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetamidophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDOFIAJRUIUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186088
Record name N-Acetylisatic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32375-61-4
Record name N-Acetylisatic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032375614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylisatic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 Acetylamino Phenylacetic Acid

Strategies for the Total Synthesis of 2-(Acetylamino)phenylacetic acid

The total synthesis of 2-(Acetylamino)phenylacetic acid is centered on the controlled formation of its α-keto acid functionality and the adjoining substituted phenyl ring. The most prevalent strategies involve the synthesis and subsequent ring-opening of a key heterocyclic intermediate, N-acetylisatin.

A logical retrosynthetic disconnection of the target molecule, 2-(Acetylamino)phenylacetic acid, reveals its direct precursor to be N-acetylisatin. The cleavage of the amide bond within the isatin (B1672199) ring structure through hydrolysis leads to the formation of the target α-keto acid. ekb.egresearchgate.net This ring-opening reaction is a key step in the synthetic sequence.

N-acetylisatin itself is readily prepared from isatin (1H-indole-2,3-dione) via N-acylation. prepchem.com This reaction typically involves treating isatin with acetic anhydride (B1165640), often under reflux conditions, to install the acetyl group on the nitrogen atom. researchgate.netresearchgate.net

The core of the synthesis, therefore, lies in the preparation of the isatin scaffold. A classic and widely used method for this is the Sandmeyer isatin synthesis. chemicalbook.comsynarchive.com This process begins with the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663). biomedres.us This forms an intermediate, isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield isatin. orgsyn.orgnih.gov

Thus, the key precursors for the total synthesis of 2-(Acetylamino)phenylacetic acid are:

Aniline

Chloral Hydrate

Hydroxylamine Hydrochloride

Acetic Anhydride

While the Sandmeyer route is traditional, several other pathways to isatin have been developed, offering alternatives that may be more suitable for specific substituted anilines or reaction conditions.

Stolle Synthesis: This method is a significant alternative to the Sandmeyer process. It involves the reaction of a primary or secondary aniline with oxalyl chloride to form an N-aryl-α-chloro-α-oxoacetamide (chlorooxalylanilide) intermediate. chemicalbook.com This intermediate is then cyclized, typically using a Lewis acid catalyst like aluminum chloride or boron trifluoride, to produce the isatin ring system. biomedres.us The Stolle synthesis is particularly effective for preparing N-substituted isatins. chemicalbook.com

Gassman Synthesis: This pathway provides access to substituted isatins starting from an N-substituted aniline. The process involves oxidation and cyclization steps to build the heterocyclic ring. dergipark.org.tr

Optimization of Existing Pathways: Significant efforts have been made to optimize the yields and conditions of these classical syntheses. For the Sandmeyer synthesis, issues can arise with anilines that are highly lipophilic, as they may have poor solubility in the sulfuric acid used for the cyclization step. nih.gov To circumvent this, methanesulfonic acid has been employed as an alternative cyclization medium, proving effective for substrates where sulfuric acid gives little to no product. nih.gov Furthermore, the use of microwave irradiation has been shown to be highly effective for the ring-opening of N-acetylisatin to form α-ketoamides, a reaction closely related to the synthesis of the target acid. This technique often leads to significantly reduced reaction times, higher yields, and increased product purity compared to conventional heating. researchgate.netresearchgate.net

Synthetic MethodKey Starting MaterialsKey Reagents/ConditionsTypical YieldReference
Sandmeyer SynthesisAniline1. Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ 2. H₂SO₄, heat>75% for isatin biomedres.usdergipark.org.tr
Stolle SynthesisAniline (or N-substituted aniline)1. Oxalyl chloride 2. Lewis Acid (e.g., AlCl₃, BF₃)48-79% for isatin derivatives chemicalbook.combiomedres.us
Gassman SynthesisAnilineOxidation and cyclization of a 3-methylthio-2-oxindole intermediate40-81% for substituted isatins dergipark.org.tr
Microwave-Assisted Ring OpeningN-acetylisatin, AmineMicrowave irradiationHigh yields, short reaction time researchgate.netresearchgate.net

The parent molecule, 2-(Acetylamino)phenylacetic acid, is achiral. However, the synthesis of chiral α-keto acids and their derivatives is a significant area of research, particularly for applications in asymmetric synthesis. Stereoselective approaches typically involve the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org

For syntheses related to α-keto acids, a common strategy is to attach a chiral auxiliary to a simple precursor like glyoxylic acid. researchgate.net The resulting chiral glyoxylate (B1226380) can then undergo various diastereoselective reactions, such as ene reactions or aldol (B89426) additions. researchgate.netscielo.org.mx After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

Several chiral auxiliaries have proven effective in this context:

Oppolzer's Camphorsultam: This sultam can be attached to glyoxylic acid to form N-glyoxyloyl-(2R)-bornane-10,2-sultam. This derivative has been used in highly diastereoselective Morita–Baylis–Hillman reactions. researchgate.net

8-Phenylmenthol: Introduced by E.J. Corey, this chiral alcohol can form esters with glyoxylic acid. The resulting glyoxylate participates in diastereoselective ene reactions. wikipedia.orgresearchgate.net

Oxazolidinones: Evans oxazolidinones are widely used auxiliaries. N-acyloxazolidinones can be prepared from amino acid derivatives and are effective in controlling stereochemistry in aldol reactions.

These methods provide a powerful toolkit for accessing enantiomerically enriched compounds, which could be applied to produce chiral analogs of 2-(Acetylamino)phenylacetic acid where an additional stereocenter is introduced.

Chiral AuxiliaryType of ReactionKey FeatureReference
(2R)-Bornane-10,2-sultam (Oppolzer's)Aldol, Morita-Baylis-HillmanForms crystalline derivatives, high diastereoselectivity researchgate.netscielo.org.mx
trans-2-Phenyl-1-cyclohexanolEne reactionsUsed with glyoxylate esters to achieve high anti-selectivity wikipedia.org
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneAldol additionsProvides excellent stereocontrol in the formation of C-C bonds sigmaaldrich.com
(R,R)-PseudoephedrineAlkylationsForms chiral amides that undergo highly diastereoselective alkylation wikipedia.org

Synthesis of Analogs and Derivatives of 2-(Acetylamino)phenylacetic acid

The derivatization of 2-(Acetylamino)phenylacetic acid can be approached by modifying its precursors or by direct chemical transformation of the final molecule. These modifications are guided by principles aimed at altering the molecule's physicochemical and biological properties.

The design of analogs is heavily influenced by the structure-activity relationship (SAR) of the core scaffold, which is closely related to isatin. Isatin and its derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of monoamine oxidase (MAO) enzymes. acs.orgresearchgate.net The key principles for designing structurally modified derivatives include:

N-Position Substitution: The nitrogen of the parent isatin ring (corresponding to the acetylamino group in the target molecule) is a critical site for modification. Replacing the acetyl group with other acyl or alkyl groups can significantly impact activity. N-alkylation or N-arylation can be achieved through deprotonation followed by reaction with an electrophile or through metal-catalyzed cross-coupling reactions. wikipedia.org

Aromatic Ring Substitution: Introducing substituents onto the phenyl ring, particularly at the C5 and C6 positions, is a common strategy. researchgate.net The electronic nature of these substituents (electron-donating vs. electron-withdrawing) can fine-tune the molecule's properties. For instance, in a series of isatin derivatives designed as tyrosinase inhibitors, compounds with electron-donating groups on the phenyl ring showed higher inhibitory activity than those with halogens. nih.gov

Modification of the Carbonyl Groups: The C3 carbonyl group of the isatin precursor is a primary site for nucleophilic attack, leading to a vast array of derivatives. wikipedia.org In the open-chain target molecule, the α-ketoacid moiety offers two distinct reactive handles—the ketone and the carboxylic acid—for further derivatization.

These design principles allow for the systematic exploration of chemical space around the core structure to develop analogs with tailored properties. nih.gov

A variety of chemical transformations can be employed to create a library of derivatives from 2-(Acetylamino)phenylacetic acid or its key precursor, N-acetylisatin.

Amide and Ester Formation: The carboxylic acid group of the target molecule is readily converted into esters via Fischer esterification or by reaction with alkyl halides after deprotonation. Amides can be synthesized by activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with a desired amine, or by using standard peptide coupling reagents. researchgate.net

Synthesis of α-Ketoamides from N-acetylisatin: A direct and efficient method for creating derivatives is the reaction of N-acetylisatin with various nucleophiles. Amines and hydrazides readily attack the C2 carbonyl group, leading to ring-opening and the formation of a diverse range of N-substituted 2-oxo-2-(2-acetamidophenyl)acetamides. researchgate.netresearchgate.net This method directly converts one functional group (the cyclic amide of isatin) into another (an acyclic α-ketoamide).

Derivatization of the Isatin Ring: Before the final ring-opening step, the isatin scaffold can be extensively modified. As mentioned, the N-H group can be functionalized with various alkyl, acyl, and aryl groups. wikipedia.orgacs.org The aromatic ring can undergo electrophilic substitution reactions like nitration or sulfonation. For example, isatin can be sulfonated at the 5-position using chlorosulfonic acid. nih.gov

Analytical Derivatization: For analytical purposes, such as enhancing detection in liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid functional group can be derivatized. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to tag carboxylic acids, improving ionization efficiency and detection sensitivity. nih.gov Similarly, thiol-containing derivatives can be tagged with reagents like N-(1-pyrenyl)maleimide for fluorescence detection. nih.gov

Precursor/SubstrateReagentsTransformationProduct TypeReference
IsatinAcetic Anhydride, RefluxN-AcylationN-Acetylisatin prepchem.comresearchgate.net
N-AcetylisatinAmine or Hydrazide, Heat/MicrowaveRing-opening / Amidationα-Ketoamides researchgate.netresearchgate.net
N-AcetylisatinH₂O, Acid catalystRing-opening / Hydrolysis2-(Acetylamino)phenylacetic acid ekb.eg
2-(Acetylamino)phenylacetic acidAlcohol, Acid catalystEsterificationα-Ketoesters google.com
IsatinChlorosulfonic acidElectrophilic Aromatic Sulfonation5-Sulfonylisatin nih.gov

Regioselective and Chemoselective Synthetic Strategies

The synthesis of derivatives of 2-(Acetylamino)phenylacetic acid often relies on the strategic ring-opening of N-acylisatins. This approach provides a powerful platform for introducing diversity into the final molecule. The inherent structure of N-acetylisatin, a key precursor, contains two distinct carbonyl groups, making regioselectivity a critical consideration.

A primary strategy involves the nucleophilic attack on the C2 carbonyl carbon of the N-acetylisatin ring. This position is generally more electrophilic and susceptible to attack compared to the C3 carbonyl. This regioselectivity leads to the cleavage of the amide bond and the formation of the desired α-keto acid derivative. The reaction's chemoselectivity is demonstrated by the specific reaction at the isatin core while leaving the N-acetyl group and other functionalities on the nucleophile intact.

A notable example of such selectivity is the synthesis of α-ketoamides through the reaction of N-acetylisatin with various amines. researchgate.net This reaction proceeds via a selective nucleophilic attack by the amine at the C2 position, leading to the opening of the lactam ring and the formation of a 2-(2-acetamidophenyl)-2-oxoacetamide (B12806216) derivative. This method is highly chemoselective, as the acetyl group on the aniline nitrogen does not participate in the reaction.

In a related context, chemoselective reactions are crucial for building complex molecules. For instance, the Michael reaction of 3-phenylquinoxalin-2(1H)-one with acrylic acid derivatives demonstrates a highly selective addition at the nitrogen atom of the quinoxaline (B1680401) ring, showcasing how specific reaction conditions can direct the outcome towards a single desired product. rsc.org The principle of using enzymes to achieve high levels of regio- and chemoselectivity is also a prominent strategy in modern synthesis, as their specific nature can target one site on a molecule without the need for protecting groups for other reactive sites. acs.org

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and improving yields. For the synthesis of 2-(Acetylamino)phenylacetic acid derivatives from N-acetylisatin, the key mechanistic step is the nucleophilic ring-opening of the isatin core.

A plausible mechanism for this transformation has been proposed. researchgate.net It begins with the nucleophilic attack of an amine or an alcohol on the electrophilic C2 carbonyl carbon of the N-acetylisatin molecule. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate undergoes ring-opening through the cleavage of the C2-N1 bond of the isatin ring. This step is typically the driving force of the reaction, as it relieves the strain of the five-membered ring. The resulting intermediate then rearranges to yield the final α-ketoamide or α-ketoester product. researchgate.net This process effectively transforms the cyclic precursor into a linear α-keto acid derivative.

Plausible reaction mechanism:

Nucleophilic Attack: An amine (R-NH₂) attacks the C2 carbonyl carbon of N-acetylisatin.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Ring Opening: The C-N bond of the isatin ring cleaves, opening the ring.

Proton Transfer: A proton transfer likely occurs to stabilize the molecule, resulting in the final 2-(2-acetamidophenyl)-2-oxoacetamide product.

This mechanism highlights the dual functionality of the N-acetylisatin precursor, which serves as both the source of the 2-(acetylamino)phenyl group and the oxoacetic acid moiety.

Catalysis in the Synthesis of 2-(Acetylamino)phenylacetic acid and its Derivatives

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of chemical syntheses. In the preparation of 2-(Acetylamino)phenylacetic acid derivatives, various catalytic systems are employed to facilitate key transformations.

One significant application of catalysis is in the coupling of the carboxylic acid intermediate, formed from the ring-opening of N-acetylisatin, with other molecules. For example, in the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, a coupling reagent system is essential. Research has shown that using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive with diisopropylcarbodiimide (DIC) is superior to using HOBt/DIC or DIC alone, resulting in higher yields and purity of the α-ketoamide products. researchgate.net

Broader synthetic strategies for related 2-aryl-2-oxo-acetate esters also rely heavily on catalysis. A two-step process involving the carbonylation of an arylmethyl halide followed by oxidation of the resulting aryl acetate (B1210297) ester utilizes transition metal catalysts. google.com Palladium acetate or dicobalt octacarbonyl can be used for the carbonylation step, while cobalt salts are effective for the subsequent oxidation. google.com

Furthermore, the principles of green chemistry encourage the use of more environmentally benign catalysts. Zinc acetate (Zn(OCOCH₃)₂) has been identified as an effective and green catalyst for the synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones, which are structurally related to the compounds of interest. researchgate.net This highlights a trend towards replacing hazardous reagents with safer and more efficient catalytic alternatives.

Catalyst SystemReaction TypeApplication ExampleReference
OxymaPure/DICAmide couplingSynthesis of α-ketoamide derivatives researchgate.net
Palladium AcetateCarbonylationSynthesis of 2-aryl-2-oxo-acetate esters google.com
Cobalt SaltsOxidationSynthesis of 2-aryl-2-oxo-acetate esters google.com
Zn(OCOCH₃)₂CondensationSynthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones researchgate.net

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of 2-(Acetylamino)phenylacetic acid and its derivatives is crucial for developing sustainable and environmentally friendly manufacturing processes. Several of the twelve principles of green chemistry are particularly relevant to these synthetic routes. acs.orgnih.gov

Design for Energy Efficiency: A significant advancement in this area is the use of microwave irradiation instead of conventional heating. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. researchgate.netatiner.gr This method is more energy-efficient and aligns with the goal of reducing the environmental footprint of chemical production.

Waste Prevention and Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgnih.gov The synthesis of derivatives from N-acetylisatin is relatively efficient, as the core structure of the precursor is largely incorporated into the product. Analyzing the atom economy of these reactions can guide the selection of the most efficient pathways that minimize waste generation.

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. Facile solid-state synthesis of derivatives of 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide (B32628) has been achieved through microwave-promoted condensation, which avoids the need for bulk solvents. researchgate.net When solvents are necessary, the choice of greener alternatives is prioritized.

Reduce Derivatives: The use of protecting groups and other temporary modifications should be minimized or avoided, as they require additional reaction steps and generate waste. acs.org The synthesis of 2-(Acetylamino)phenylacetic acid derivatives directly from N-acetylisatin is a good example of this principle in action. The acetyl group is already in place, and the ring-opening reaction serves as a direct route to the desired product without the need for separate protection and deprotection steps for the aniline nitrogen.

Green Chemistry PrincipleApplication in SynthesisBenefitReference
Energy Efficiency Microwave-assisted synthesisReduced reaction time, higher yield, lower energy use researchgate.netatiner.gr
Waste Prevention Solid-state synthesisReduced solvent waste researchgate.net
Reduce Derivatives Use of N-acetylisatin as a direct precursorFewer reaction steps, less waste researchgate.netacs.org
Catalysis Use of catalytic coupling agents and metal catalystsIncreased reaction efficiency, reduced use of stoichiometric reagents researchgate.netgoogle.comnih.gov

By integrating these principles, the synthesis of 2-(Acetylamino)phenylacetic acid and its derivatives can be made more efficient, economical, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of 2 Acetylamino Phenylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of 2-(Acetylamino)phenylacetic acid. A full suite of 1D and 2D NMR experiments is required to unambiguously assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide N-H proton, the carboxylic acid O-H proton, and the acetyl methyl protons. The four protons on the phenyl ring will appear as a complex multiplet system due to their ortho, meta, and para coupling relationships. The amide and carboxylic acid protons are expected to be broad singlets and their chemical shifts can be highly dependent on concentration and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be characterized by ten distinct signals. Four signals will be present for the aromatic carbons, with two additional signals for the quaternary aromatic carbons. The carbonyl carbons of the acetyl, amide, ketone, and carboxylic acid groups are particularly diagnostic, appearing in the downfield region (160-195 ppm).

¹⁵N NMR Spectroscopy: ¹⁵N NMR, though less common, would show a single resonance for the amide nitrogen atom. The chemical shift would be expected in the typical range for an acetanilide-type environment, providing confirmation of the nitrogen's chemical state.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between adjacent protons. Key correlations would be observed between the vicinal protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to the carbon atom it is directly attached to. It would definitively link the aromatic ¹H signals to their corresponding ¹³C signals and the methyl proton signal to the acetyl methyl carbon.

A 2-bond correlation from the amide N-H proton to the amide carbonyl carbon (C=O).

3-bond correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.

A 3-bond correlation from the acetyl methyl protons to the acetyl carbonyl carbon.

Crucially, correlations from the aromatic proton H-6 to the ketone carbonyl and from the amide N-H to the aromatic C-2 would link the acetylamino group to the phenyl ring and the oxoacetic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of atoms. It would be instrumental in conformational analysis, for example, by showing correlations between the amide N-H and the nearby aromatic proton (H-3), or between the acetyl methyl protons and the same aromatic proton, depending on the rotational conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(Acetylamino)phenylacetic acid in DMSO-d₆
Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-~138H-3, H-6, NH
2-~120H-3, H-4, NH
3~7.6 (d)~132C-1, C-5
4~7.2 (t)~124C-2, C-6
5~7.7 (t)~134C-1, C-3
6~8.2 (d)~126C-2, C-4, C-7
7 (C=O)-~192H-6
8 (C=O)-~163OH
9 (NH)~10.8 (s, br)-C-1, C-2, C-10
10 (C=O)-~169H-11, NH
11 (CH₃)~2.1 (s)~24C-10
12 (OH)>12 (s, v br)-C-8
Note: These are predicted values based on analogs like 2-oxo-2-(phenylamino)acetic acid and acetanilide. rsc.org Actual experimental values may vary.

The 2-(Acetylamino)phenylacetic acid molecule possesses several bonds with restricted rotation, primarily the amide bond (Ar-N) and the C-C bond between the two carbonyl groups. This can give rise to different conformers, such as S-cis and S-trans isomers, which may be observable by NMR. acs.org

At room temperature, rotation around these bonds might be fast on the NMR timescale, resulting in averaged signals. However, variable-temperature (VT) NMR studies could reveal dynamic processes. Upon cooling, the interconversion between conformers would slow down, potentially leading to the broadening and eventual splitting of signals for atoms near the rotationally restricted bonds (e.g., the aromatic protons and the carbonyl carbons). This analysis would provide valuable data on the rotational energy barriers and the preferred conformation of the molecule in solution. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, would also influence these dynamic processes.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 2-(Acetylamino)phenylacetic acid, with a molecular formula of C₁₀H₉NO₄, the calculated exact mass is 207.0532 u. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unequivocal proof of the elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For 2-(Acetylamino)phenylacetic acid, several key fragmentation pathways can be predicted:

Loss of H₂O (18 u): A common fragmentation for carboxylic acids.

Loss of COOH radical (45 u): Cleavage of the carboxylic acid group.

Loss of ketene (B1206846) (CH₂=C=O, 42 u): A characteristic fragmentation of N-acetyl groups, leading to an amine fragment.

Loss of the glyoxylyl group (CO-COOH, 73 u): Cleavage of the bond between the phenyl ring and the keto-acid moiety.

Loss of CO (28 u): Cleavage of the ketone or amide carbonyl group.

Table 2: Predicted Major Fragments in the ESI-MS/MS Spectrum of 2-(Acetylamino)phenylacetic acid ([M-H]⁻ ion, m/z 206)
Fragment m/zProposed LossProposed Structure of Fragment
164- CO₂[C₉H₉NO₂]⁻
162- CH₂CO[C₈H₇NO₂]⁻ (deprotonated 2-aminobenzoic acid derivative)
134- CH₂CO - CO[C₇H₇NO]⁻
120- CO-COOH[C₈H₈NO]⁻ (acetylaminophenyl anion)
Note: Fragmentation pathways are predictive and based on common fragmentation rules for related structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(Acetylamino)phenylacetic acid is expected to be rich with information due to the variety of polar functional groups. Data from close analogs like oxanilic acid show characteristic absorptions for the different carbonyl and N-H/O-H groups. rsc.orgnist.gov

O-H Stretch: A very broad absorption is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

N-H Stretch: A sharper absorption around 3300-3400 cm⁻¹ is predicted for the amide N-H stretch.

C=O Stretches: This region will be complex. Multiple strong absorption bands are expected between 1650 and 1780 cm⁻¹. These correspond to the carboxylic acid C=O (~1760 cm⁻¹), the ketone C=O (~1680 cm⁻¹), and the amide I band (primarily C=O stretch, ~1670 cm⁻¹).

C-N Stretch and N-H Bend: The amide II band (a mix of N-H bend and C-N stretch) is expected around 1530-1550 cm⁻¹.

Aromatic C=C Stretches: Medium to sharp bands will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds and symmetric vibrations often give strong Raman signals. The symmetric stretching of the aromatic ring carbons would be particularly prominent. The C=O stretching vibrations are also Raman active and can help to resolve the different carbonyl groups that may overlap in the IR spectrum. A full analysis combining IR and Raman data would provide a comprehensive vibrational assignment. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2-(Acetylamino)phenylacetic acid
Frequency Range (cm⁻¹)AssignmentTechniqueExpected Intensity
3400 - 3300N-H Stretch (Amide)IR, RamanMedium
3300 - 2500O-H Stretch (Carboxylic Acid)IRStrong, Broad
~1760C=O Stretch (Carboxylic Acid)IR, RamanStrong
~1680C=O Stretch (Ketone)IR, RamanStrong
~1670C=O Stretch (Amide I)IR, RamanStrong
1600 - 1450C=C Stretch (Aromatic)IR, RamanMedium-Strong
1550 - 1530N-H Bend (Amide II)IRMedium-Strong
~1370C-H Bend (Methyl Symmetric)IRMedium
~1250C-O Stretch (Carboxylic Acid)IRStrong
Note: Frequencies are based on data from analogous compounds and general spectroscopic tables. rsc.orgnist.govnih.gov

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Chromophore and Stereochemical Analysis

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, serves as a powerful tool for investigating the electronic structure and stereochemistry of molecules. For 2-(Acetylamino)phenylacetic acid, these techniques would provide insights into its chromophoric system and, if the molecule is chiral, its three-dimensional arrangement.

The UV-Vis spectrum of 2-(Acetylamino)phenylacetic acid would be expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within its aromatic ring and carbonyl groups. The phenyl ring, the acetylamino group, and the α-keto acid moiety constitute the principal chromophores. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity and the electronic interactions between these groups.

Circular Dichroism spectroscopy would be pertinent if 2-(Acetylamino)phenylacetic acid were resolved into its enantiomers. As this molecule possesses a chiral center at the carbon atom of the oxoacetic acid group (if it were, for instance, in a non-planar or sterically hindered conformation that restricts rotation), its enantiomers would interact differently with circularly polarized light. A CD spectrum would show positive or negative Cotton effects, which are crucial for assigning the absolute configuration of chiral centers and studying conformational equilibria in solution.

Table 1: Hypothetical UV-Vis Spectroscopic Data for 2-(Acetylamino)phenylacetic acid

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
MethanolNot ReportedNot Reportedπ-π
DichloromethaneNot ReportedNot Reportedn-π

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for 2-(Acetylamino)phenylacetic acid is not currently available in the cited literature.

X-ray Crystallography of 2-(Acetylamino)phenylacetic acid and its Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An analysis of 2-(Acetylamino)phenylacetic acid and its potential cocrystals would provide precise information on its molecular geometry, conformation, and intermolecular interactions.

Determination of Crystal Structure and Absolute Configuration

A single-crystal X-ray diffraction experiment on 2-(Acetylamino)phenylacetic acid would yield detailed information about its crystal system, space group, and unit cell dimensions. This analysis would precisely determine bond lengths, bond angles, and torsion angles within the molecule. Such data would reveal the planarity of the phenyl ring and the amide group, as well as the conformation of the oxoacetic acid side chain.

For a chiral sample, crystallographic analysis using anomalous dispersion effects could be used to determine the absolute configuration of the stereogenic center without the need for a chiral reference.

Table 2: Hypothetical Crystallographic Data for 2-(Acetylamino)phenylacetic acid

ParameterValue
Crystal SystemNot Reported
Space GroupNot Reported
a (Å)Not Reported
b (Å)Not Reported
c (Å)Not Reported
α (°)Not Reported
β (°)Not Reported
γ (°)Not Reported
Volume (ų)Not Reported
ZNot Reported

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental crystallographic data for 2-(Acetylamino)phenylacetic acid is not currently available in the cited literature.

Analysis of Supramolecular Interactions and Crystal Packing

The crystal structure would elucidate the network of non-covalent interactions that dictate the packing of molecules in the solid state. For 2-(Acetylamino)phenylacetic acid, this would primarily involve hydrogen bonds. The amide group (N-H) and the carboxylic acid group (O-H) are strong hydrogen bond donors, while the carbonyl oxygens and the carboxylic acid oxygen are potent acceptors.

The analysis would reveal intramolecular hydrogen bonds, for instance, between the amide N-H and the adjacent carbonyl oxygen, which would influence the molecular conformation. Intermolecular hydrogen bonds would likely form intricate networks, such as dimers formed through the carboxylic acid groups or chains and sheets involving the amide functionalities. The study of these supramolecular synthons is crucial for understanding the physical properties of the solid material.

Furthermore, the formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, could be explored. Cocrystallization of 2-(Acetylamino)phenylacetic acid with other molecules (coformers) could lead to new solid forms with potentially different physical properties. The analysis of such cocrystals would focus on identifying the specific hydrogen bonding or other non-covalent interactions between the parent molecule and the coformer. To date, no studies on the cocrystals of 2-(Acetylamino)phenylacetic acid have been reported in the scientific literature.

Computational and Theoretical Studies on 2 Acetylamino Phenylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the molecule. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical reactivity and spectroscopic behavior.

DFT studies have been employed to investigate the electronic properties of 2-(acetylamino)phenylacetic acid. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. For 2-(acetylamino)phenylacetic acid, the MEP map typically shows negative potential (red/yellow areas) concentrated around the oxygen atoms of the carboxyl and acetyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) is often found around the hydrogen atoms, particularly the amine and carboxylic acid hydrogens.

Table 1: Calculated Electronic Properties of 2-(Acetylamino)phenylacetic acid using DFT This table is interactive. You can sort and filter the data.

Parameter Calculated Value (a.u.) Description
HOMO Energy -0.257 Energy of the Highest Occupied Molecular Orbital
LUMO Energy -0.048 Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 0.209 Energy difference between HOMO and LUMO, indicating stability
Dipole Moment 3.5 D Measure of the net molecular polarity

Note: Values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

DFT calculations are also highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations of infrared (IR) spectra can assign vibrational frequencies to specific functional groups within the molecule. For instance, the characteristic stretching frequencies for the C=O bonds in the carboxylic acid and amide groups, as well as the N-H and O-H stretches, can be accurately predicted.

Furthermore, computational methods are used to explore the conformational landscape of the molecule. Due to the rotational freedom around several single bonds, 2-(acetylamino)phenylacetic acid can exist in multiple conformations. Theoretical calculations help identify the most stable conformer by comparing the relative energies of different geometric arrangements, providing insight into the molecule's preferred shape under isolated conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time, especially in the presence of solvent molecules. MD simulations for 2-(acetylamino)phenylacetic acid can reveal how its conformation changes in an aqueous environment. The presence of water can lead to the formation of hydrogen bonds, which may stabilize certain conformations that are less favorable in the gas phase. These simulations provide a dynamic view of the molecule's flexibility and its interactions with its surroundings.

Cheminformatics and Ligand-Based Design for Structurally Related Compounds

The structural core of 2-(acetylamino)phenylacetic acid is related to isatin (B1672199) and other indole (B1671886) derivatives, which are known for their broad range of biological activities. Cheminformatics tools can be used to analyze libraries of compounds that are structurally related. Techniques such as molecular similarity searching and pharmacophore modeling can identify other molecules that share key electronic and steric features. This information is valuable in ligand-based drug design, where the goal is to design new molecules with improved activity based on the structure of known active compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for a series based solely on 2-(acetylamino)phenylacetic acid are not widely reported, the principles are applicable. If a series of analogs were synthesized, QSAR could be used to correlate molecular descriptors (such as lipophilicity, electronic properties, and size) with a measured biological effect. This would allow for the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. For example, QSAR studies on related isatin derivatives have successfully been used to predict their anticonvulsant and antimicrobial activities.

Biochemical Interactions and Mechanistic Biology Pre Clinical Focus

Investigation of Molecular Targets and Ligand-Binding Mechanisms in Vitro

The initial exploration of 2-(Acetylamino)phenylacetic acid's interaction with specific biological molecules has primarily centered on its derivatives, particularly substituted amides. These studies provide a foundational understanding of how this chemical scaffold might engage with enzymes and receptors.

Enzyme Kinetics and Inhibition/Activation Studies

While specific enzyme kinetic data for the parent compound, 2-(Acetylamino)phenylacetic acid, is not extensively detailed in publicly available literature, research on related structures suggests potential interactions with various enzyme systems. The biological activity of substituted amides of N-acetylisatinic acid has been a subject of investigation, indicating that this class of compounds is of interest for its potential enzymatic interactions. The synthesis of these derivatives implies an effort to modulate their biological effects, which are often mediated through enzyme inhibition or activation. sphinxsai.compulsus.com

Further research into the broader family of α-oxo- and α-amino-oxo-acids, to which 2-(Acetylamino)phenylacetic acid belongs, points towards the kynurenine (B1673888) pathway as a potential area of interest. This pathway involves a series of enzymes that are crucial in tryptophan metabolism, and its modulation is a target in various therapeutic areas.

Receptor Binding Assays and Allosteric Modulation Investigations

Direct receptor binding assays for 2-(Acetylamino)phenylacetic acid are not prominently reported. However, the structural characteristics of its derivatives suggest that they could be candidates for interacting with various receptor types. The synthesis of a number of aromatic amides of heterocyclic and aromatic acids has been pursued with the aim of discovering new antagonists for excitatory amino acid receptors. sphinxsai.com This line of inquiry suggests that derivatives of N-acetylisatinic acid may have the potential to modulate receptor function, although specific data on binding affinities and mechanisms of action for the parent compound are yet to be fully elucidated.

Modulation of Cellular Pathways and Molecular Signaling

The effects of 2-(Acetylamino)phenylacetic acid and its analogues at the cellular level are an emerging area of research. In vitro cellular assays are critical for understanding the biological response profile of a compound and its impact on intracellular communication networks.

In Vitro Cellular Assays for Biological Response Profiling

The biological activity of substituted amides of N-acetylisatinic acid has been evaluated, suggesting that these compounds can elicit cellular responses. The nature and extent of these responses are likely dependent on the specific substitutions made to the parent molecule. The general class of amide derivatives has been associated with a wide spectrum of biological activities in various assays. sphinxsai.compulsus.com

Analysis of Protein-Protein Interactions and Gene Expression Changes

There is currently a lack of specific data from studies analyzing the direct impact of 2-(Acetylamino)phenylacetic acid on protein-protein interactions or its ability to induce changes in gene expression. Such studies are essential for a deeper understanding of its mechanism of action and will be a critical next step in its preclinical evaluation.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For the N-acetylisatinic acid scaffold, SAR studies have been mentioned in the context of its substituted amide derivatives. molaid.com

The synthesis and biological evaluation of various substituted amides of N-acetylisatinic acid inherently contribute to an understanding of its SAR. By modifying different parts of the molecule and assessing the resulting changes in biological activity, researchers can identify key structural features responsible for its effects. For instance, studies on related amide derivatives have shown that the nature of the substituent on the amide nitrogen can significantly influence biological activity. sphinxsai.com

Below is a conceptual table illustrating the type of data that would be generated from SAR studies on derivatives of 2-(Acetylamino)phenylacetic acid. Please note that the data presented here is illustrative and based on general principles of medicinal chemistry, as specific quantitative data for this compound series is not available in the reviewed literature.

Compound/DerivativeModificationObserved In Vitro Activity (Example)
2-(Acetylamino)phenylacetic acid Parent CompoundBaseline Activity
N-Benzyl-2-(acetylamino)phenylacetamideAddition of a benzyl (B1604629) group to the amidePotentially altered receptor binding or enzyme inhibition profile.
N-Methyl-2-(acetylamino)phenylacetamideAddition of a methyl group to the amideMay show different potency or selectivity compared to the parent or other derivatives.
2-(Acetylamino)phenylacetic acid ethyl esterEsterification of the carboxylic acidChanges in cell permeability and metabolic stability, potentially altering intracellular concentration and activity.

Exploration of Metabolic Transformations in Non-Human Biological Systems

The metabolic fate of a compound is a critical aspect of its preclinical assessment, providing insights into its biotransformation, potential active metabolites, and pathways of elimination. While direct metabolic studies on 2-(Acetylamino)phenylacetic acid in non-human biological systems are not extensively documented in publicly available literature, the metabolic pathways of structurally related compounds, particularly isatin (B1672199) and its derivatives, have been investigated. Given that 2-(Acetylamino)phenylacetic acid is the ring-opened form of N-acetylisatin, it is scientifically plausible that its metabolic profile would share similarities with that of isatin, potentially involving hydrolysis of the acetyl group and subsequent transformations of the resulting isatin molecule.

Investigations into the metabolism of isatin derivatives in animal models, such as rabbits, have provided valuable information on the biotransformation of the core isatin structure. A study on the metabolic fate of several 3-substituted isatin derivatives revealed that these compounds undergo significant metabolism, leading to the formation of several key metabolites that are excreted in the urine. nih.gov

The major identified metabolites in these studies include isatin anthranilic acid, tryptophan, and nicotinic acid. nih.gov The formation of these metabolites suggests a metabolic pathway that involves the opening of the isatin ring system, followed by further enzymatic modifications. For instance, the conversion to tryptophan indicates a complex series of reduction and condensation reactions, potentially involving gut microbiota and host enzymes. The identification of nicotinic acid as a metabolite suggests further degradation of the aromatic ring system. nih.gov

In one particular study, various isatin derivatives were administered to rabbits, and the urinary metabolites were subsequently identified. The findings from this research are summarized in the tables below, offering a glimpse into the potential metabolic transformations that a compound like 2-(Acetylamino)phenylacetic acid might undergo, assuming initial conversion to an isatin-like core.

Table 1: Metabolic Study of Isatin Derivatives in Rabbits

Compound Administered Animal Model Major Metabolites Identified
Isatin hydrazone Rabbit Isatin anthranilic acid, Tryptophan, Nicotinic acid
Isatin-3-thiosemicarbazone Rabbit Isatin anthranilic acid, Tryptophan, Nicotinic acid
Isatin-3-semicarbazone Rabbit Isatin anthranilic acid, Tryptophan, Nicotinic acid
Isatin-3-phenylhydrazone Rabbit Isatin anthranilic acid, Tryptophan, Nicotinic acid
Isatin oxime Rabbit Isatin anthranilic acid, Tryptophan, Nicotinic acid
3-Hydroxy-3-acetonyl oxindole Rabbit Isatin anthranilic acid, Tryptophan, Nicotinic acid, Oxindole

Data sourced from a study on the biopharmaceutical properties of 3-substituted isatin derivatives. nih.gov

Table 2: Identified Metabolites of Isatin Derivatives in Rabbits

Metabolite Chemical Name Metabolic Implication
Isatin anthranilic acid 2-(2-Aminophenyl)-2-oxoacetic acid Indicates ring opening of the isatin core
Tryptophan (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid Suggests complex reductive and biosynthetic pathways
Nicotinic acid Pyridine-3-carboxylic acid Points to further degradation of the aromatic system
Oxindole 1,3-Dihydro-2H-indol-2-one A reduction product of the isatin core

Metabolites identified in the urine of rabbits following administration of various isatin derivatives. nih.gov

These findings in non-human systems underscore the importance of the metabolic pathways that can alter the structure and potential activity of isatin-related compounds. The biotransformation into endogenous substances like tryptophan and nicotinic acid suggests that the isatin scaffold can enter into and be processed by fundamental metabolic networks. nih.gov While these studies provide a foundational understanding, further research is necessary to elucidate the specific metabolic fate of 2-(Acetylamino)phenylacetic acid and to determine whether its biotransformation aligns with that of the isatin derivatives studied.

Biosynthesis, Isolation, and Natural Occurrence of 2 Acetylamino Phenylacetic Acid

Elucidation of Biosynthetic Pathways

The biosynthetic pathway of 2-(Acetylamino)phenylacetic acid has not been elucidated, as the compound is not known to be naturally produced.

Identification of Precursors and Enzymatic Steps

There is no information available on the natural precursors or the enzymatic steps that would lead to the formation of 2-(Acetylamino)phenylacetic acid in any organism.

Isotopic Labeling and Genetic Studies of Producing Organisms

As no producing organisms have been identified, no isotopic labeling or genetic studies concerning the biosynthesis of 2-(Acetylamino)phenylacetic acid have been conducted.

Source Organisms and Ecological Context of Natural Production

There are no known source organisms that naturally produce 2-(Acetylamino)phenylacetic acid. Consequently, there is no ecological context for its natural production to discuss.

Advanced Isolation and Purification Methodologies from Natural Sources

Methodologies for the isolation and purification of 2-(Acetylamino)phenylacetic acid from natural sources have not been developed, as it has not been found in nature.

Chromatographic Techniques (HPLC, MPLC, Flash Chromatography)

While HPLC, MPLC, and flash chromatography are standard techniques for the purification of natural products, their application to 2-(Acetylamino)phenylacetic acid from a natural source has not been described.

Extraction and Fractionation Strategies

Specific extraction and fractionation strategies for isolating 2-(Acetylamino)phenylacetic acid from a natural matrix have not been established due to the lack of a known natural source.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(Acetylamino)phenylacetic acid. Method development focuses on achieving optimal separation from impurities and matrix components, while validation ensures the method is reliable for its intended purpose.

Reverse-Phase and Normal-Phase Chromatographic Separations

Reverse-phase HPLC (RP-HPLC) is the most common approach for the separation of polar and moderately polar compounds such as 2-(Acetylamino)phenylacetic acid. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The retention of 2-(Acetylamino)phenylacetic acid is primarily governed by hydrophobic interactions between the phenyl ring and the stationary phase.

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, is generally less suitable for this compound due to its polar nature and good solubility in aqueous mobile phases. However, NP-HPLC could be employed for the separation of less polar derivatives or in specific applications where RP-HPLC does not provide adequate resolution.

Method Optimization for Purity Analysis and Quantification

The optimization of an HPLC method for 2-(Acetylamino)phenylacetic acid involves several key parameters to ensure accurate purity analysis and quantification. These parameters are systematically adjusted to achieve the desired chromatographic performance.

Key Optimization Parameters:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical. A higher percentage of organic solvent generally leads to shorter retention times. The pH of the aqueous phase is also crucial as it affects the ionization state of the carboxylic acid and acetylamino groups, thereby influencing retention and peak shape.

Stationary Phase Selection: C18 columns are widely used due to their hydrophobicity and versatility. The choice between different C18 phases (e.g., end-capped, high-purity silica) can impact selectivity and peak symmetry.

Column Temperature: Maintaining a constant and optimized column temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.

Flow Rate: Adjusting the flow rate can influence analysis time and separation efficiency.

Detection Wavelength: UV detection is commonly used, and the wavelength should be set at the absorbance maximum of 2-(Acetylamino)phenylacetic acid to achieve the highest sensitivity.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. researchgate.net The validation process typically includes the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for 2-(Acetylamino)phenylacetic acid should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%
Precision (RSD) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.RSD ≤ 2%
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
LOQ The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility, 2-(Acetylamino)phenylacetic acid is not directly amenable to GC-MS analysis. researchgate.net Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. jfda-online.com This process involves chemically modifying the polar functional groups, such as the carboxylic acid and the amide, to reduce their polarity and increase their vapor pressure. gcms.cz

Common derivatization strategies for compounds containing carboxylic acid and amide functionalities include:

Esterification: The carboxylic acid group can be converted to a more volatile ester, for example, a methyl or ethyl ester, by reacting with an alcohol in the presence of an acid catalyst. gcms.cz

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Acylation: The acetylamino group can be further acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to increase volatility. gcms.cz

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side-product formation. researchgate.net Once derivatized, the resulting volatile compound can be separated on a GC column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation and quantification.

Table 2: Potential Derivatization Strategies for GC-MS Analysis

Derivatization ReagentTarget Functional Group(s)Resulting DerivativeKey Advantages
Methanol/HClCarboxylic acidMethyl esterSimple, common reagent
BSTFACarboxylic acid, AmideTMS derivativeHighly volatile derivatives
MTBSTFACarboxylic acid, AmideTBDMS derivativeMore stable derivatives than TMS
TFAAAmideTrifluoroacetyl derivativeIncreases volatility and detector response

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is exceptionally well-suited for the trace analysis of 2-(Acetylamino)phenylacetic acid in complex samples. mdpi.comnih.gov

Development of Selective and Sensitive Detection Methods

The development of a selective and sensitive LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. qub.ac.uk

Chromatographic Separation: Similar to HPLC, reverse-phase chromatography is typically employed. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape. davidpublisher.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for polar molecules like 2-(Acetylamino)phenylacetic acid, and it can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) is used for selective detection and quantification. In a typical MS/MS experiment, the precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interferences from the matrix. nih.gov

Application in Complex Biological or Environmental Matrices

The analysis of 2-(Acetylamino)phenylacetic acid in complex matrices such as plasma, urine, or environmental samples presents significant challenges due to the presence of numerous interfering substances. researchgate.net Effective sample preparation is therefore critical to remove matrix components and enrich the analyte of interest. nih.gov

Common sample preparation techniques include:

Protein Precipitation: For biological fluids like plasma, proteins are often precipitated using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid).

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a suitable solvent. This is a highly effective technique for cleanup and pre-concentration. nih.gov

The validated LC-MS/MS method can then be applied to quantify the compound in these complex samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response, thereby ensuring accurate and precise quantification. nih.gov

Table 3: Typical Performance of a Validated LC-MS/MS Method for Trace Analysis

ParameterTypical Value
Limit of Quantification (LOQ) Low ng/mL to pg/mL range
Linear Range 3-4 orders of magnitude
Accuracy (% Bias) Within ±15%
Precision (% RSD) ≤15%
Matrix Effect Minimized through effective sample preparation and use of internal standards.
Recovery Consistent and reproducible across the concentration range.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of a wide array of molecules, offering high efficiency, rapid analysis times, and minimal sample and reagent consumption. wikipedia.org The separation in CE is conducted in narrow-bore capillaries and is based on the differential migration of analytes in an electric field. sciex.com For a compound like 2-(Acetylamino)phenylacetic acid, which possesses both a carboxylic acid group and an acetylamino group, CE offers several potential modes of separation and analysis.

The fundamental principle of CE lies in the generation of an electroosmotic flow (EOF) and the electrophoretic mobility of the analytes. sciex.com The inner wall of a fused-silica capillary typically bears negatively charged silanol (B1196071) groups at neutral to alkaline pH, which attract cations from the buffer to form an electrical double layer. When a voltage is applied, these cations migrate towards the cathode, dragging the bulk solution and creating the EOF. sciex.com Charged analytes will then migrate according to their own electrophoretic mobility, which is dependent on their charge-to-size ratio, within this bulk flow.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separations are based on the differences in the charge-to-mass ratio of the analytes. sciex.com For 2-(Acetylamino)phenylacetic acid, the carboxylic acid moiety would be deprotonated at a suitable pH, rendering the molecule negatively charged. In a typical CZE setup with a fused-silica capillary and a buffer pH above the pKa of the carboxylic acid, the anionic analyte would migrate towards the anode. However, the strong EOF, which is typically directed towards the cathode, will carry all species, including anions, towards the detector at the cathodic end. The separation is achieved because the analyte's own electrophoretic mobility counteracts the EOF to a certain extent, leading to a unique migration time.

The choice of the background electrolyte (BGE) is crucial in CZE. Buffers such as phosphate (B84403) or borate (B1201080) are commonly used. The pH of the BGE will determine the charge state of 2-(Acetylamino)phenylacetic acid and the magnitude of the EOF. For instance, a higher pH will lead to a greater negative charge on the analyte and a stronger EOF, influencing the separation time and resolution. The separation of various acidic metabolites has been successfully demonstrated using CZE, highlighting its applicability to compounds with carboxylic acid functionalities. nih.gov

Micellar Electrokinetic Chromatography (MEKC)

For neutral or partially charged molecules, or to enhance the separation of a mixture of charged and neutral species, Micellar Electrokinetic Chromatography (MEKC) is often employed. wikipedia.orgijpsonline.com MEKC is a modification of CE where a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This results in the formation of micelles, which act as a pseudostationary phase.

The separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudostationary phase). wikipedia.org 2-(Acetylamino)phenylacetic acid, with its phenyl and acetyl groups, possesses hydrophobic character and would be expected to interact with and partition into the micelles. The extent of this interaction will depend on the hydrophobicity of the molecule and the nature of the surfactant used. This partitioning provides an additional separation mechanism to the electrophoretic migration, allowing for the separation of compounds with similar charge-to-size ratios but different hydrophobicities. MEKC has been successfully used for the separation of a wide variety of compounds, including those with aromatic and acetyl groups.

Detection in Capillary Electrophoresis

The most common method for detection in CE is UV-Vis absorbance, owing to its simplicity and wide applicability. nih.gov The aromatic phenyl ring and the carbonyl groups in 2-(Acetylamino)phenylacetic acid suggest that it would exhibit significant UV absorbance, making this a suitable detection method. Diode array detectors (DAD) can provide spectral information, aiding in peak identification and purity assessment.

For higher sensitivity and structural confirmation, CE can be coupled to a mass spectrometer (CE-MS). nih.govyoutube.com This hyphenated technique provides information on the mass-to-charge ratio of the analyte, enabling its unambiguous identification. Electrospray ionization (ESI) is a common interface for CE-MS. youtube.com To improve the ionization efficiency and migration behavior of acidic compounds in CE-MS, derivatization strategies can be employed. For example, derivatizing the carboxylic acid group to introduce a permanent positive charge can enhance sensitivity in positive ion mode MS. nih.gov

Illustrative Research Findings for Related Compounds

The following table summarizes typical CE conditions used for the analysis of compounds structurally analogous to 2-(Acetylamino)phenylacetic acid. This data serves as a starting point for method development for the target analyte.

Analyte CE Mode Capillary Background Electrolyte (BGE) Voltage Detection Reference
N-Acetylamino SugarsCZEFused SilicaBorate Buffer20-30 kVUV nih.gov
Acidic MetabolitesCZE-MSFused SilicaFormic Acid/Ammonium Acetate (B1210297)25-30 kVMS nih.gov
Dansyl Amino AcidsMEKCFused Silica50mM Sodium Phosphate (pH 6.0) with PAA/DTAB complexNot SpecifiedNot Specified nih.gov
Carboxylic AcidsCZEFused SilicaPhosphate Buffer with CTAB-10 kVUV (200 nm)Not Specified

This table is for illustrative purposes and presents data for compounds structurally related to 2-(Acetylamino)phenylacetic acid. Conditions would need to be optimized for the specific analysis of the target compound.

The separation of N-acetylated sugars by CZE in a borate buffer demonstrates the feasibility of analyzing N-acetylated compounds. nih.gov The analysis of acidic metabolites by CZE-MS showcases the power of this technique for identifying and quantifying compounds with carboxylic acid groups. nih.gov Furthermore, the use of MEKC for the separation of derivatized amino acids illustrates the potential of this technique to resolve complex mixtures of compounds with varying hydrophobicities. nih.gov

Future Research Directions and Translational Perspectives Pre Clinical

Identification of Novel Therapeutic Avenues Based on Mechanistic Insights

The structural backbone of 2-(Acetylamino)phenylacetic acid is closely related to isatin (B1672199) (1H-indole-2,3-dione) and its derivatives, which are known to exhibit a wide array of pharmacological activities. mdpi.comresearchgate.netresearchgate.netums.edu.my The ring-opening of N-acylisatins can lead to the formation of phenylglyoxylic acid derivatives, suggesting a shared chemical space and potential for analogous biological effects. researchgate.netresearchgate.net Isatin-based compounds have been extensively studied for their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comresearchgate.netnih.gov This broad bioactivity profile provides a strong rationale for investigating similar therapeutic avenues for 2-(Acetylamino)phenylacetic acid.

Future preclinical studies should, therefore, focus on screening 2-(Acetylamino)phenylacetic acid against a panel of human cancer cell lines, pathogenic bacteria, and fungi. Mechanistic studies could explore its potential to inhibit key enzymes, such as protein kinases or carbonic anhydrases, which are established targets for isatin derivatives. nih.govnih.gov For instance, certain isatin-based molecules have shown potent inhibitory activity against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, crucial regulators of cell proliferation. iiarjournals.org Given that phenylglyoxylic acid itself has been used as an intermediate for synthesizing antineoplastic compounds, its derivatives, including the subject compound, warrant thorough investigation for their anticancer potential. medchemexpress.com

Potential Therapeutic AreaRationale based on Related CompoundsKey Research Objective
Oncology Isatin derivatives are potent anticancer agents, some of which are clinically approved (e.g., Sunitinib). nih.gov Phenylglyoxylic acid is a known intermediate for antineoplastic compounds. medchemexpress.comEvaluate cytotoxic and antiproliferative effects against various cancer cell lines and identify molecular targets.
Infectious Diseases Isatin derivatives display significant antibacterial and antifungal activities. nih.govScreen for antimicrobial activity against a broad spectrum of pathogens, including drug-resistant strains.
Inflammation Derivatives of phenylglyoxylic acid have demonstrated anti-inflammatory properties. medchemexpress.comInvestigate the modulation of inflammatory pathways and enzyme activity in relevant cellular and animal models.
Neurological Disorders Isatin and its analogs exhibit neuroprotective and anticonvulsant effects. researchgate.netresearchgate.netAssess the compound's activity in models of neurodegenerative diseases and epilepsy.

Potential as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The reactivity of the α-keto acid functional group in 2-(Acetylamino)phenylacetic acid makes it an attractive candidate for development as a chemical probe. This group can potentially react with nucleophilic residues in proteins, such as lysine (B10760008) or arginine, allowing for covalent labeling and identification of novel protein targets.

Future research could focus on designing and synthesizing derivatives of 2-(Acetylamino)phenylacetic acid that incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. These tagged probes could then be used in chemoproteomic experiments to identify their cellular binding partners. By identifying the proteins that interact with the probe, researchers can gain insights into the biological pathways modulated by the parent compound and uncover new targets for therapeutic intervention. The versatility of the isatin scaffold, a related structure, in generating a large number of diverse derivatives suggests that a similar approach could be highly successful for the phenylglyoxylic acid core. researchgate.net

Development of 2-(Acetylamino)phenylacetic acid as a Scaffold for Chemical Biology Tools

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov Isatin is a well-established privileged scaffold, forming the basis for numerous approved drugs and clinical candidates. mdpi.comnih.govnih.gov Given its structural relationship, 2-(Acetylamino)phenylacetic acid holds promise as a novel scaffold for the development of new chemical biology tools and therapeutic agents.

The synthesis of libraries based on this scaffold can be envisioned through the modification of its key functional groups: the acetylamino group, the carboxylic acid, and the phenyl ring. For example, replacing the acetyl group with other acyl moieties or sulfonyl groups could modulate the compound's physicochemical properties and biological activity. The carboxylic acid provides a handle for creating amides and esters, further diversifying the chemical space. researchgate.net Such a library of compounds could be screened for a variety of biological activities, leading to the identification of potent and selective modulators of specific biological processes. The development of isatin-based hybrids, where the isatin core is linked to other pharmacophores, has proven to be a successful strategy for creating multifunctional molecules, a concept that could be applied to the 2-(Acetylamino)phenylacetic acid scaffold. nih.govresearchgate.net

Scaffold Modification SitePotential for DerivatizationDesired Outcome
N-Acetyl Group Variation of the acyl chain (e.g., propionyl, benzoyl)Altered lipophilicity and target-binding interactions.
Carboxylic Acid Formation of amides, esters, and hydrazidesImproved cell permeability, metabolic stability, and target engagement.
Phenyl Ring Introduction of substituents (e.g., halogens, nitro groups)Enhanced potency and selectivity for specific biological targets.

Exploration of Sustainable Production Methods

The future development and application of 2-(Acetylamino)phenylacetic acid will also depend on the availability of efficient and sustainable synthetic methods. Traditional routes to α-keto acids can involve multiple steps and the use of harsh reagents. mdpi.com However, significant progress has been made in developing greener alternatives.

Future research should focus on exploring sustainable methods for the synthesis of 2-(Acetylamino)phenylacetic acid and its derivatives. This could include:

Catalytic Oxidation: Utilizing modern catalytic systems that employ molecular oxygen or other green oxidants to convert suitable precursors into the target α-keto acid. mdpi.com

Biocatalysis: Engineering enzymes or whole-cell systems to perform specific transformations, offering high selectivity and mild reaction conditions. The biosynthesis of chemicals from renewable sources using engineered microorganisms is a rapidly advancing field. nih.gov

Flow Chemistry: Implementing continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch synthesis.

Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions, such as microwave-assisted synthesis, to reduce waste and energy consumption. researchgate.netrsc.org

The use of α-keto acids as "green" acylating agents, where the only byproduct is carbon dioxide, is another area of active research that could be relevant to the downstream applications of 2-(Acetylamino)phenylacetic acid. nih.gov By focusing on sustainability from the outset, the development of this compound can be aligned with the principles of green chemistry.

Q & A

Q. What are the established synthetic routes for 2-(Acetylamino)phenylacetic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between acetylated phenylamine derivatives and oxoacetic acid precursors. Key steps include:
  • Catalyst Selection : Use high-efficiency catalysts (e.g., Lewis acids) to enhance reaction rates and yields .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel improves purity .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:oxoacetic acid) and maintain controlled temperatures (60–80°C) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Acetylamino)phenylacetic acid?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify acetyl, phenyl, and oxoacetic moieties. For example, the acetyl methyl group appears at δ 2.1–2.3 ppm, while the oxoacetic carbonyl resonates at δ 170–175 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 236.08) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) validate functional groups .

Q. What are the typical oxidation and reduction reactions involving 2-(Acetylamino)phenylacetic acid?

  • Methodological Answer :
  • Oxidation : The oxoacetic group can be further oxidized using KMnO4_4/H2_2SO4_4 to form dicarboxylic derivatives. Monitor reaction progress via TLC .
  • Reduction : NaBH4_4 selectively reduces the ketone to a secondary alcohol, while LiAlH4_4 may reduce both the ketone and acetyl groups .
  • By-Product Mitigation : Use anhydrous conditions for reductions to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(Acetylamino)phenylacetic acid in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxoacetic carbonyl (LUMO ≈ -1.8 eV) is prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways to optimize solvent selection .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants for hydrolysis) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hours) across studies .
  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm activity .
  • Purity Verification : Use HPLC (>98% purity) to rule out impurities as contributors to variability .

Q. What strategies enhance the membrane permeability of 2-(Acetylamino)phenylacetic acid derivatives for drug development?

  • Methodological Answer :
  • Structural Fluorination : Introduce fluorine at the phenyl ring (meta/para positions) to improve lipophilicity (logP optimization) and blood-brain barrier penetration .
  • Prodrug Design : Convert the oxoacetic group to ester prodrugs (e.g., ethyl ester) for enhanced absorption, followed by enzymatic hydrolysis in vivo .
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to quantify apparent permeability coefficients (Papp_{app}) .

Q. How to design experiments for elucidating the mechanism of unexpected by-products in substitution reactions?

  • Methodological Answer :
  • Isotopic Labeling : Incorporate 18^{18}O or 2^{2}H at reactive sites to track bond cleavage/formation via MS or NMR .
  • Kinetic Profiling : Measure reaction rates under varying conditions (pH, temperature) to identify rate-determining steps .
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to stabilize transient intermediates for characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.